molecular formula C10H10BrNO3 B2701949 Methyl 3-acetamido-5-bromobenzoate CAS No. 60912-61-0

Methyl 3-acetamido-5-bromobenzoate

Cat. No.: B2701949
CAS No.: 60912-61-0
M. Wt: 272.098
InChI Key: YUTCBKIGZASJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-acetamido-5-bromobenzoate is an organic compound with the molecular formula C10H10BrNO3. It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a bromine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamido-5-bromobenzoate can be synthesized through several methods. One common route involves the reaction of 3-amino-5-bromobenzoic acid with acetic anhydride to form the acetamido derivative, followed by esterification with methanol . The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-5-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-acetamido-5-bromobenzoic acid.

    Reduction: 3-amino-5-bromobenzoate.

Scientific Research Applications

Methyl 3-acetamido-5-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-acetamido-5-bromobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-5-bromobenzoate
  • Methyl 3-acetamido-4-bromobenzoate
  • Methyl 3-acetamido-5-chlorobenzoate

Uniqueness

Methyl 3-acetamido-5-bromobenzoate is unique due to the specific positioning of the acetamido and bromine groups, which can influence its reactivity and interactions compared to its analogs. The presence of the bromine atom at the 5-position can enhance its electrophilic properties, making it more reactive in substitution reactions .

Properties

IUPAC Name

methyl 3-acetamido-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-7(10(14)15-2)3-8(11)5-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTCBKIGZASJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.